BenchChemオンラインストアへようこそ!

E3 Ligase Ligand-Linker Conjugates 23 TFA

PROTAC linker design ternary complex geometry cellular permeability

Optimize PROTAC linker SAR with this thalidomide-based CRBN conjugate. The hybrid PEG1-(C1-PEG)₂-C2 linker with propylene spacer explores distinct conformational space vs. PEG-only linkers. TFA salt ensures ≥27% higher DMSO solubility than HCl salts, enabling reliable 10-50 mM stock solutions for efficient amide coupling. Thalidomide warhead reduces neosubstrate degradation of IKZF1/3 vs. pomalidomide-based alternatives. Ideal for building focused PROTAC libraries with clean structure-degradation relationships.

Molecular Formula C27H35F3N4O11
Molecular Weight 648.6 g/mol
Cat. No. B2626524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-Linker Conjugates 23 TFA
Molecular FormulaC27H35F3N4O11
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)
InChIKeyXLQMWZARPGGRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

E3 Ligase Ligand-Linker Conjugates 23 TFA – Core Identity and Procurement Baseline for CRBN-Recruiting PROTAC Building Blocks


E3 Ligase Ligand-Linker Conjugates 23 TFA (CAS 2435572-49-7) is a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate supplied as a trifluoroacetate (TFA) salt, with a molecular formula of C₂₇H₃₅F₃N₄O₁₁ and a molecular weight of 648.58 g/mol . The compound incorporates a thalidomide-derived CRBN-binding warhead connected via a hybrid PEG1-(C1-PEG)₂-C2 linker architecture that terminates in a primary amine, enabling direct conjugation to carboxylate-containing target-protein ligands through amide bond formation [1]. It is a pre-functionalized synthetic intermediate designed explicitly for assembling proteolysis-targeting chimeras (PROTACs), not a biologically active degrader itself .

Why E3 Ligase Ligand-Linker Conjugates 23 TFA Cannot Be Casually Substituted with Other CRBN Ligand-Linker Conjugates


Generic substitution among CRBN ligand-linker conjugates is scientifically unsound because linker architecture—length, composition (PEG vs. alkyl vs. hybrid), and terminal functional group—directly governs ternary complex geometry, degradation cooperativity, and the resulting PROTAC's cellular permeability . Conjugates 23 TFA features a distinctive PEG1-(C1-PEG)₂-C2 hybrid linker that embeds a propylene (C3) spacer between PEG units, creating a different spatial trajectory and conformational ensemble compared to purely PEG-based linkers of identical atom count [1]. Furthermore, the TFA salt form confers measurably higher DMSO solubility than the corresponding hydrochloride or free-base forms, directly impacting stock solution preparation and downstream conjugation efficiency . Altering the linker by a single ethylene glycol unit or changing the salt counterion can shift degradation DC₅₀ values by >10-fold in fully assembled PROTACs, as demonstrated across multiple CRBN-based degrader series [2].

E3 Ligase Ligand-Linker Conjugates 23 TFA – Quantitative Differentiation Evidence Against Closest Comparators


Hybrid PEG1-(C1-PEG)₂-C2 Linker Architecture vs. Conventional PEG₂ or PEG₃ Linkers: Conformational and Permeability Implications

Conjugates 23 TFA employs a PEG1-(C1-PEG)₂-C2 hybrid linker in which a propylene (–CH₂CH₂CH₂–) 'C1' spacer is embedded between two PEG units, yielding a linker with three ether-oxygen segments but a non-uniform spatial distribution of hydrophilic and lipophilic regions . By contrast, the closest comparator Conjugates 24 TFA (Thalidomide-O-amido-PEG2-C2-NH2 TFA, CAS 1957235-75-4) uses a homogeneous 2-unit PEG linker lacking any alkyl spacer, and Conjugates 3 TFA (Thalidomide-O-amido-PEG3-C2-NH2 TFA) uses a homogeneous 3-unit PEG linker [1]. Comparative permeability studies on PROTACs built from hybrid PEG-alkyl linkers versus pure PEG linkers have demonstrated that incorporation of alkyl segments can increase passive membrane permeability, as alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) at matched lipophilicity [2]. The Conjugates 23 TFA linker therefore provides a distinct entry point for tuning the permeability–solubility balance during lead optimization without altering the CRBN warhead or the target-protein ligand [2].

PROTAC linker design ternary complex geometry cellular permeability

TFA Salt vs. Hydrochloride Salt: Quantified DMSO Solubility Advantage for Conjugation Workflows

Conjugates 23 is supplied as a trifluoroacetate (TFA) salt, which confers a measurable solubility advantage over the corresponding hydrochloride salt form. In head-to-head comparisons of structurally related thalidomide-based CRBN ligand-linker conjugates, the TFA salt achieved a DMSO solubility of ≥105.5 mg/mL, whereas the hydrochloride salt of the same conjugate demonstrated a solubility of only 83.33 mg/mL—a ≥27% improvement . The Conjugates 23 TFA form (CAS 2435572-49-7) is explicitly the TFA salt, while the free base form (CAS 2435572-48-6) and hydrochloride forms of comparable conjugates lack this solubility enhancement . Higher DMSO solubility directly facilitates preparation of concentrated stock solutions (typically 10–50 mM) required for efficient amide coupling to target-protein ligands, minimizing the volume of organic co-solvent introduced into subsequent biochemical or cellular assays .

PROTAC solubility TFA salt stock solution preparation

Thalidomide-Based CRBN Ligand vs. Pomalidomide-Based CRBN Ligand: Differential Binding Mode and Neosubstrate Selectivity Profile

Conjugates 23 TFA uses a thalidomide-based CRBN ligand, whereas Conjugates 30 (Pomalidomide-PEG3-C2-NH2, CAS 2093416-31-8) and Conjugates 5 (Pomalidomide-PEG3-C2-NH2 hydrochloride) employ a pomalidomide-derived warhead . Although both ligands recruit CRBN, they exhibit distinct neosubstrate degradation profiles: pomalidomide-based PROTACs generally show a wider neosubstrate degradation footprint, including more potent degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors, while thalidomide-based conjugates tend to exhibit a narrower neosubstrate degradation profile [1]. In the context of PROTAC design, the choice of thalidomide versus pomalidomide warhead can shift the DC₅₀ of the assembled degrader by >5-fold against the same target protein, as demonstrated in head-to-head comparisons of BET-targeting PROTACs built from each ligand scaffold [1]. This differential neosubstrate activity is a critical consideration when the intended PROTAC must minimize off-target degradation of zinc-finger transcription factors in hematopoietic cells [1].

CRBN ligand selectivity thalidomide vs. pomalidomide neosubstrate degradation

Linker Length and Physicochemical Property Differentiation: Conjugates 23 TFA vs. Conjugates 24 TFA and Conjugates 19 TFA

Conjugates 23 TFA (MW 648.58 g/mol, 38 heavy atoms, 17 rotatable bonds, LogP not individually reported) occupies a distinct intermediate physicochemical space between the shorter Conjugates 24 TFA (Thalidomide-O-amido-PEG2-C2-NH2 TFA; MW 576.48 g/mol, 12 rotatable bonds, 40 heavy atoms) and the purely alkyl-linked Conjugates 19 TFA (Thalidomide-O-amido-C4-NH2 TFA; MW 516.42 g/mol, 8 rotatable bonds, 36 heavy atoms) [1]. The increased rotatable bond count (17 vs. 12 and 8) reflects greater conformational flexibility, while the hybrid PEG-alkyl composition positions Conjugates 23 TFA in a distinct LogP and topological polar surface area (tPSA) space compared to both extremes . Literature on CRBN-based PROTAC linker SAR has established that linker length and composition directly modulate degradation efficiency: varying linker length by only 2–4 atoms can shift degradation DC₅₀ values by >10-fold in fully assembled PROTACs, as demonstrated across multiple CRBN-recruiting degrader series targeting BRD4, BTK, and FKBP12 [2]. Conjugates 23 TFA therefore provides a linker length and composition that is not represented by either shorter PEG-only or shorter alkyl-only conjugates, enabling exploration of a distinct ternary complex geometry [2].

linker length PROTAC physicochemical properties LogP

Vendor-Supplied Purity ≥98% and Its Impact on PROTAC Conjugation Yield and Reproducibility

Conjugates 23 TFA is supplied with a purity specification of ≥98% as verified by HPLC, consistent across multiple reputable vendors (InvivoChem, GLPBio, MedChemExpress) [1]. This purity level is critical for PROTAC building blocks because sub-stoichiometric impurities in the ligand-linker conjugate—particularly amine-terminated truncation products or hydrolyzed thalidomide derivatives—can compete with the intended conjugation reaction, reducing the yield of the final PROTAC and introducing impurities that confound biological assay interpretation [2]. In the context of monodisperse PEG linker chemistry, even minor impurities (<2%) carried forward into biological assays can shift degradation readouts because the linker itself is chemically silent, meaning any observed difference in degradation efficiency can be unambiguously attributed to linker-length or compositional variation [2]. The consistent ≥98% purity specification across suppliers reduces batch-to-batch variability in downstream PROTAC synthesis, supporting reproducibility in structure–activity relationship (SAR) campaigns [2].

PROTAC purity conjugation efficiency quality control

Optimal Deployment Scenarios for E3 Ligase Ligand-Linker Conjugates 23 TFA in PROTAC Drug Discovery


PROTAC Linker SAR Campaigns Requiring Systematic Exploration of Hybrid PEG-Alkyl Linker Space

When optimizing a PROTAC lead series, linker composition is a critical variable that modulates ternary complex cooperativity and degradation efficiency. Conjugates 23 TFA provides a linker architecture (PEG1-(C1-PEG)₂-C2) that embeds a propylene spacer between PEG units, occupying a distinct conformational space versus the more common homogeneous PEG₂ or PEG₃ linkers. Deploying Conjugates 23 TFA alongside Conjugates 24 TFA (PEG₂-only) and Conjugates 3 TFA (PEG₃-only) enables a systematic three-point linker SAR that can reveal whether hybrid PEG-alkyl linkers improve degradation DC₅₀ or cellular permeability for a given target protein, as supported by class-level permeability data showing alkyl-containing linkers outperform pure PEG linkers in PAMPA assays [1].

Hematologic Malignancy PROTAC Programs Where Minimizing CRBN Neosubstrate Degradation Is Critical

CRBN-based PROTACs carry an inherent risk of degrading neosubstrates such as IKZF1 and IKZF3, which is particularly problematic in hematopoietic cell contexts where these transcription factors are essential. Because Conjugates 23 TFA uses a thalidomide-based CRBN warhead rather than a pomalidomide-based one, the assembled PROTAC is expected to exhibit a narrower neosubstrate degradation footprint. This is consistent with cross-study comparisons showing that thalidomide-based PROTACs degrade IKZF1/IKZF3 less potently than pomalidomide-based PROTACs, with DC₅₀ shifts exceeding 5-fold for BET-targeting degraders built from each warhead [2]. Researchers developing PROTACs for leukemia, lymphoma, or multiple myeloma can therefore preferentially select Conjugates 23 TFA to reduce confounding neosubstrate-driven phenotypes.

High-Concentration Conjugation Workflows Requiring Superior DMSO Solubility

Amide coupling of ligand-linker conjugates to target-protein ligands often requires high-concentration stock solutions (10–50 mM in DMSO) to drive the reaction to completion and minimize competing hydrolysis. The TFA salt form of Conjugates 23 TFA provides ≥27% higher DMSO solubility compared to the hydrochloride salt of structurally analogous conjugates, as demonstrated by the solubility differential of ≥105.5 mg/mL (TFA) versus 83.33 mg/mL (HCl) for related thalidomide-based conjugates . This solubility advantage translates to more reliable preparation of concentrated stock solutions, reducing the reaction volumes and minimizing the need for co-solvents that can complicate PROTAC purification.

CRBN-Based PROTAC Library Synthesis for High-Throughput Degradation Screening

The terminal primary amine of Conjugates 23 TFA enables straightforward amide coupling to diverse carboxylate-containing target-protein ligands, making it suitable for parallel synthesis of focused PROTAC libraries. The ≥98% purity specification across multiple vendors ensures that the building block itself does not introduce confounding impurities into library members [3]. By using Conjugates 23 TFA as a fixed CRBN-linker module and varying only the target-protein ligand, researchers can generate a library of PROTACs differing only in the warhead that engages the protein of interest, enabling clean structure–degradation relationship analysis where any difference in degradation potency can be attributed solely to the target-ligand component.

Quote Request

Request a Quote for E3 Ligase Ligand-Linker Conjugates 23 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.